molecular formula C15H21N B2933576 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane] CAS No. 143425-83-6

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1'-cyclopentane]

Cat. No. B2933576
CAS RN: 143425-83-6
M. Wt: 215.34
InChI Key: WMTBEZWEXCXXOQ-UHFFFAOYSA-N
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Description

5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is a chemical compound . It was found to possess activity as an agonist at nicotinic acetylcholine receptors during the course of work that ultimately led to the discovery of the anti-smoking drug varenicline .


Molecular Structure Analysis

The molecular formula of 5-Methyl-1,2,4,5-tetrahydrospiro[2-benzazepine-3,1’-cyclopentane] is C17H25N . The average mass is 243.387 Da and the monoisotopic mass is 243.198700 Da .

Scientific Research Applications

Synthesis and Chemical Transformations

The chemistry of functionalized benzazepines has been extensively studied, with a focus on the synthesis of new spiro derivatives of tetrahydro-2-benzazepine. Research has explored their nitration, bromination, allylation, acetylation, formylation, and oxidation reactions. Notably, nitration and bromination of 5-methyl(1,5-dimethyl)-1,2,4,5-tetrahydrospiro[3H-2-benzazepine-3,1-cycloalkane] occur regioselectively on the phenyl ring's C-8 position. This work established the structures of these compounds through infrared and nuclear magnetic resonance spectroscopy, contributing to the understanding of their chemical behavior and potential applications in synthesis and drug development (Kouznetsov et al., 1997).

Unexpected Rearrangements and Structural Analysis

In another study, an unexpected rearrangement of the benzofurobenzazepine skeleton of galanthamine-type alkaloids was observed during attempted cyclization, leading to the formation of a cyclopentanoisoquinolinone derivative. This finding highlights the complex reactivity of spirobenzazepine compounds and provides insight into the structural flexibility and potential synthetic pathways of benzazepine derivatives (Herke et al., 2010).

Intramolecular Cyclization and Derivative Synthesis

Research on intramolecular cyclization of gem-benzylaminoallylcyclohexane with sulfuric acid has led to the formation of spiro[tetrahydrobenz-2-azepine-3-cyclohexane] and other derivatives. These studies elucidate the conditions under which these reactions occur and the resulting compounds, further expanding the chemical repertoire of benzazepine derivatives (Varlamov et al., 1999; Varlamov et al., 2013).

Spectroscopic Analysis and Regioselectivity

Efforts to synthesize nitroderivatives of spirobenzazepines have shown great regioselectivity, indicating the precision with which functional groups can be introduced into the benzazepine framework. The study also performed an oxidative reaction of a nitrogen-carbon bond in spirobenzazepines, yielding nitrones in moderate to high yields. The comprehensive spectroscopic analysis provided valuable data for understanding the structural aspects and reactivity patterns of these molecules (Varlamov et al., 2001).

properties

IUPAC Name

5-methylspiro[1,2,4,5-tetrahydro-2-benzazepine-3,1'-cyclopentane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N/c1-12-10-15(8-4-5-9-15)16-11-13-6-2-3-7-14(12)13/h2-3,6-7,12,16H,4-5,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTBEZWEXCXXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2(CCCC2)NCC3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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